molecular formula C9H8ClF3N4 B2381633 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride CAS No. 1431964-07-6

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride

Cat. No. B2381633
CAS RN: 1431964-07-6
M. Wt: 264.64
InChI Key: GTIBEIUESWTFJP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While there is limited information available on the specific chemical reactions involving “1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride”, research on similar compounds suggests that they can participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on the synthesis of related pyrazole derivatives, such as 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, has been conducted, highlighting the importance of reaction media and regioselectivity in the formation of these compounds (Martins et al., 2012).

Application in Anticancer Research

  • Novel pyridine derivatives bearing this compound have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, including liver, colon, and breast cancer (Hafez & El-Gazzar, 2020).
  • Alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been prepared and screened for their anticancer activity, with some compounds showing promising bioactivity (Chavva et al., 2013).

Development of Novel Compounds

  • A new method for the synthesis of N-substituted 4-trifluoromethyl-5-(alkan-1-ol)-pyridin-2(1H)-imines has been described, showcasing the versatility in creating new derivatives of this compound (Marangoni et al., 2017).

Antioxidant and Antimicrobial Activity

  • A study on 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines revealed their antioxidant and antimicrobial properties, with specific pyridine systems showing higher activity (Bonacorso et al., 2015).

Catalytic Applications

  • The compound has been used in the context of catalyzing the oligomerization and polymerization of ethylene, demonstrating its potential in industrial applications (Obuah et al., 2014).

Pharmaceutical Development

  • The compound played a key role in the development of a novel oxazolidinone antibacterial candidate, emphasizing its significance in the pharmaceutical industry (Yang et al., 2014).

Fluorescent Properties

  • Research on the synthesis of ligands like 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and their complexes has shown interesting fluorescent properties, which can have various applications (Hiscock et al., 2019).

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4.ClH/c10-9(11,12)6-1-2-8(14-5-6)16-4-3-7(13)15-16;/h1-5H,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIBEIUESWTFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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